molecular formula C15H16ClNO2S B2856058 2-(2-chlorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide CAS No. 1351630-19-7

2-(2-chlorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide

Cat. No. B2856058
CAS RN: 1351630-19-7
M. Wt: 309.81
InChI Key: OOCSIAZFIXSHQJ-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide, also known as CTET, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide is not fully understood. However, it is believed to act on the endocannabinoid system by binding to CB1 and CB2 receptors. This binding results in the modulation of various physiological processes such as pain perception, inflammation, and cell growth.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide has been found to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. Additionally, 2-(2-chlorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide has been found to modulate various physiological processes such as pain perception, inflammation, and cell growth.

Advantages and Limitations for Lab Experiments

One advantage of 2-(2-chlorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide is its potential therapeutic applications in various fields such as cancer treatment, inflammation, and pain management. Additionally, its synthesis method is relatively simple and can be easily scaled up for large-scale production. However, one limitation of 2-(2-chlorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide is the lack of comprehensive studies on its safety and efficacy in humans.

Future Directions

There are several future directions for the study of 2-(2-chlorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide. One direction is to conduct further studies on its safety and efficacy in humans. Another direction is to explore its potential therapeutic applications in other fields such as neurological disorders and autoimmune diseases. Additionally, the development of analogs of 2-(2-chlorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide with improved pharmacological properties is also a potential future direction.

Synthesis Methods

The synthesis of 2-(2-chlorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide involves the reaction of 2-chloroacetamide with 2-(3-methylthiophen-2-yl)ethanol in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to yield 2-(2-chlorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide as a white solid.

Scientific Research Applications

2-(2-chlorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide has been studied for its potential therapeutic applications in various fields such as cancer treatment, inflammation, and pain management. It has been found to exhibit anti-inflammatory and analgesic properties in animal models. Additionally, 2-(2-chlorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide has shown promising results in inhibiting the growth of cancer cells in vitro.

properties

IUPAC Name

2-(2-chlorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2S/c1-10-6-7-20-15(10)13(18)9-17-14(19)8-11-4-2-3-5-12(11)16/h2-7,13,18H,8-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCSIAZFIXSHQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)CC2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide

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